![molecular formula C12H8F3NO2 B6415578 4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% CAS No. 1262011-52-8](/img/structure/B6415578.png)
4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine (95%) is an organic compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. It is a white crystalline solid with a melting point of 168°C and a boiling point of 278°C. It is soluble in water, ethanol, and other organic solvents. It is an important intermediate in the synthesis of a number of pharmaceuticals and other compounds.
Mechanism of Action
4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine (95%) is an organic compound that acts as a substrate for a number of enzyme reactions. It is a substrate for the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. It is also a substrate for the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines.
Biochemical and Physiological Effects
4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine (95%) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. It has also been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. In addition, it has been shown to have anticonvulsant activity in animal models.
Advantages and Limitations for Lab Experiments
4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine (95%) has a number of advantages and limitations for laboratory experiments. One of the major advantages of this compound is its high solubility in a variety of solvents, including water, ethanol, and other organic solvents. This makes it an ideal substrate for a variety of enzyme reactions. However, one of the major limitations of this compound is its relatively low melting point of 168°C, which can make it difficult to work with in some laboratory experiments.
Future Directions
There are a number of potential future directions for research into 4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine (95%). These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and delivery. Additionally, further research could be conducted into its use as a substrate for the synthesis of other compounds, such as pharmaceuticals, and its potential use as an alternative to more traditional solvents. Finally, further research could be conducted into its potential use as a reagent in organic synthesis.
Synthesis Methods
4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine (95%) can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-fluorobenzoyl chloride with 2-aminopyridine in the presence of pyridine. The reaction is carried out in a solvent such as dichloromethane at a temperature of 0-5°C. The reaction is complete when the reaction mixture is heated to 60-70°C. The product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine (95%) is used in a variety of scientific research applications. It has been used as a model substrate for the study of enzyme kinetics, as a substrate for the preparation of a variety of compounds, and as a reagent in organic synthesis. It has also been used in the synthesis of a number of pharmaceuticals and other compounds.
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-8(2-4-10)11-7-9(17)5-6-16-11/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLBEBXNOCGOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C=CN2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692745 |
Source
|
Record name | 2-[4-(Trifluoromethoxy)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine | |
CAS RN |
1262011-52-8 |
Source
|
Record name | 2-[4-(Trifluoromethoxy)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.